tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Overview

Description

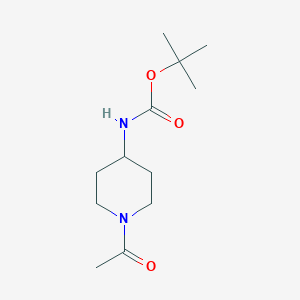

tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with an acetyl group and a tert-butyl carbamate group.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities .

Mode of Action

One study suggests that a compound with a similar structure may induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial action .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .

Result of Action

Given its potential antibacterial action, it may lead to bacterial cell death by disrupting the membrane potential .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate typically involves the reaction of 1-acetylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-acetylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1-acetylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-acetylpiperidine-1-carboxylate

- tert-Butyl piperidin-4-ylcarbamate

Uniqueness

tert-Butyl (1-acetylpiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Biological Activity

tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is primarily recognized for its role as an intermediate in the synthesis of complex molecules and has been studied for its biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring. Piperidine derivatives are known to exhibit a wide range of biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its potential therapeutic effects.

- Antibacterial Activity : Research suggests that similar compounds can induce depolarization of bacterial cytoplasmic membranes, leading to antibacterial effects.

Pharmacological Applications

Research indicates that this compound can be utilized in several pharmacological contexts:

- Neurodegenerative Diseases : A related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology. This compound prevented amyloid beta aggregation and showed protective effects on astrocytes against cytotoxicity induced by Aβ 1-42 .

- Inflammation Modulation : Compounds derived from similar structures have been investigated for their ability to inhibit NLRP3 inflammasome activation, which plays a role in inflammatory responses .

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

- Study on Alzheimer’s Disease : In vitro studies revealed that a derivative compound (M4) could protect astrocytes from Aβ-induced cell death and inhibit amyloidogenesis. M4 showed a 100% cell viability at 100 μM concentration and significantly reduced TNF-α levels in treated astrocytes .

- NLRP3 Inhibition : Another study explored the ability of structurally similar compounds to inhibit IL-1β release in macrophages stimulated with LPS/ATP. The results indicated that these compounds could effectively reduce pyroptosis, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627979 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283167-28-2 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.